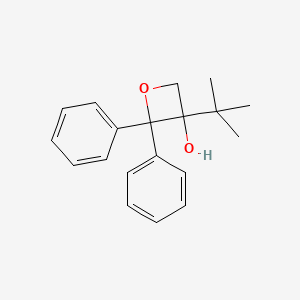![molecular formula C23H21N3O B14395501 O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine CAS No. 88529-71-9](/img/structure/B14395501.png)
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine is a chemical compound known for its unique structure and properties It features a hydroxylamine group attached to a pyrazole ring, which is further substituted with a triphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and O-arylation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
O-(Triphenylmethyl)hydroxylamine: Similar in structure but lacks the pyrazole ring.
N-Hydroxyphthalimide: Contains a hydroxylamine group but is structurally different.
N-Hydroxysuccinimide: Another hydroxylamine derivative with different applications.
Properties
CAS No. |
88529-71-9 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
O-[(1-tritylpyrazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C23H21N3O/c24-27-18-19-16-25-26(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18,24H2 |
InChI Key |
BBISIDKAMFBQES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


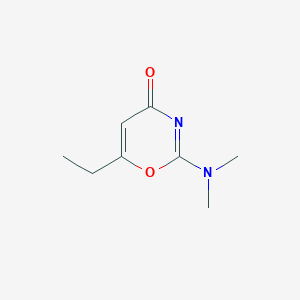
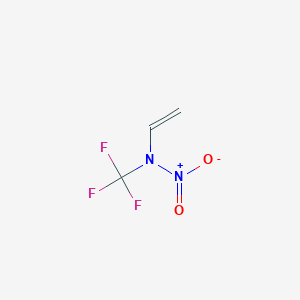
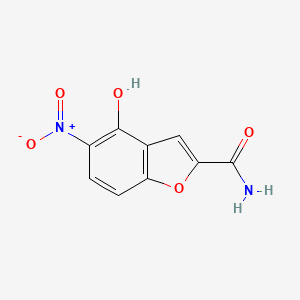

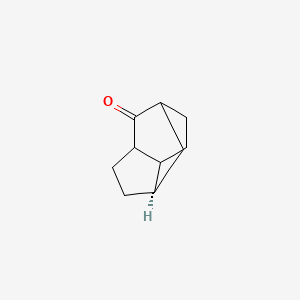
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
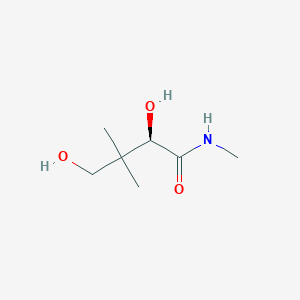
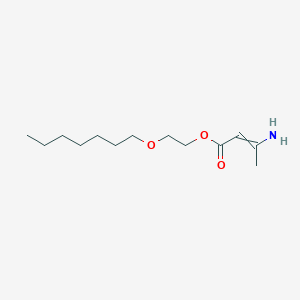
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
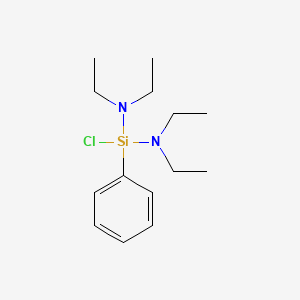
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
